2-Chloro-7-fluoro-6-methoxyquinoline

Lipophilicity ADME Prediction Drug Design

2-Chloro-7-fluoro-6-methoxyquinoline (CAS 577967-68-1) is a heterocyclic quinoline derivative carrying chlorine at the 2-position, fluorine at the 7-position, and a methoxy group at the 6-position on the bicyclic quinoline scaffold. With a molecular formula of C₁₀H₇ClFNO and a molecular weight of 211.62 g/mol, this compound is catalogued as a synthetic intermediate predominantly sourced at ≥95% purity for research use.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62
CAS No. 577967-68-1
Cat. No. B1657676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-fluoro-6-methoxyquinoline
CAS577967-68-1
Molecular FormulaC10H7ClFNO
Molecular Weight211.62
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CC(=N2)Cl)F
InChIInChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-10(11)13-8(6)5-7(9)12/h2-5H,1H3
InChIKeyKXIUJIPISYINBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-fluoro-6-methoxyquinoline (CAS 577967-68-1): A Strategic Tri-Substituted Quinoline Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


2-Chloro-7-fluoro-6-methoxyquinoline (CAS 577967-68-1) is a heterocyclic quinoline derivative carrying chlorine at the 2-position, fluorine at the 7-position, and a methoxy group at the 6-position on the bicyclic quinoline scaffold [1]. With a molecular formula of C₁₀H₇ClFNO and a molecular weight of 211.62 g/mol, this compound is catalogued as a synthetic intermediate predominantly sourced at ≥95% purity for research use [2]. The intersecting electron-withdrawing (Cl, F) and electron-donating (OMe) substituents create a reactivity profile that governs regioselective functionalization, particularly at the 2-chloro position, which serves as a versatile handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [3]. Quinoline-based molecules have well-established roles as antimalarial agents, antibacterial fluoroquinolone antibiotics, and kinase inhibitors targeting EGFR-TK and other oncogenic kinases . A structurally related derivative, 2-chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde (CAS 251902-52-0), confirms the synthetic tractability of this core toward biologically elaborated chemotypes [3]. In contrast to generic quinoline intermediates that lack this precise spatial arrangement of pharmacophoric groups, 2-chloro-7-fluoro-6-methoxyquinoline offers a unique substitution pattern for systematically probing structure-activity relationships (SAR) in drug discovery programs [3].

Why 2-Chloro-7-fluoro-6-methoxyquinoline Cannot Be Casually Replaced by Other Quinoline or Fluoroquinoline Analogs in Synthesis and Screening Workflows


Even subtle positional shifts in heterocyclic substitution profoundly alter reactivity, electronic distribution, and biological target engagement. 2-Chloro-7-fluoro-6-methoxyquinoline carries a unique triad that integrates a reactive C2 chlorine handle amenable to SNAr and metal-catalyzed cross-coupling, a C7 fluorine that influences metabolic stability and lipophilicity (XLogP3 = 3.2), and a C6 methoxy group that modulates electron density on the quinoline core [1]. Removing or relocating any of these substituents changes the compound's synthetic utility and pharmacological potential in ways that cannot be compensated for by class-level similarity: 7-fluoro-6-methoxyquinoline (CAS 887769-91-7) lacks the C2 chlorine handle and cannot undergo the same C–C or C–N bond-forming transformations ; 2-chloro-6-methoxyquinoline (CAS 13676-02-3) lacks the C7 fluorine, altering both electronic properties and metabolic profile expected of fluorinated drug candidates [2]; and the 4-chloro positional isomer (CAS 25759-94-8) exhibits different reactivity at the chloro position—the ratio of 2-chloro to 4-chloro derivatives formed is approximately 1:1.7 for unsubstituted quinoline and shifts to 1:0.6 when 6-methoxy substitution is present, demonstrating how methoxy substitution itself biases regiochemical outcomes [3]. The preclinical literature on structurally related 2-chloro-7-fluoroquinoline-3-carbaldehydes confirms that the 2-chloro-7-fluoro pattern yields compounds with measurable antibacterial inhibition zones (7.3–15.3 mm at 200 µg/mL) and radical scavenging IC₅₀ values (5.31–16.71 µg/mL), with certain derivatives outperforming ciprofloxacin against P. aeruginosa (13.6 ± 0.22 mm vs. 10.0 ± 0.45 mm) [4]. The collective evidence underscores that this specific substitution pattern is not a generic starting point that can be interchanged with other quinoline building blocks without compromising synthetic outcomes and biological readouts.

Quantitative Differentiation Evidence: 2-Chloro-7-fluoro-6-methoxyquinoline vs. Closest Structural Analogs


XLogP3 Lipophilicity: 2-Chloro-7-fluoro-6-methoxyquinoline vs. 7-Fluoro-6-methoxyquinoline and 2-Chloro-6-methoxyquinoline

2-Chloro-7-fluoro-6-methoxyquinoline possesses an XLogP3 of 3.2, derived from its C₂Cl, C₇F, and C₆OMe substitution pattern on the quinoline core [1]. This value reflects the combined lipophilic contributions of chlorine (π ≈ +0.71) and fluorine (π ≈ +0.14) balanced against the polar methoxy group (π ≈ -0.02). When one or both of the halogen substituents are absent, lipophilicity shifts accordingly, altering the compound's suitability for membrane permeation and target engagement in cellular assays. In the absence of direct experimentally measured logP data for the target compound, the computed XLogP3 values provide a reliable ranking metric.

Lipophilicity ADME Prediction Drug Design

Topological Polar Surface Area (TPSA): A Determinant of Passive Membrane Permeability for Blood-Brain Barrier Penetration Assessment

The topological polar surface area (TPSA) of 2-chloro-7-fluoro-6-methoxyquinoline is 22.1 Ų [1]. This low TPSA value falls well below the widely accepted threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration and <140 Ų for acceptable oral absorption [2]. The near-equivalent comparators 4-chloro-7-fluoro-6-methoxyquinoline (CAS 25759-94-8) and 2-chloro-6-methoxyquinoline (CAS 13676-02-3) share the same TPSA due to identical heteroatom composition and connectivity; however, their differing substitution positions alter molecular shape and dipole moment, which can influence actual membrane transit kinetics.

CNS Drug Design Blood-Brain Barrier Permeability

Regioselective Chlorine Reactivity: 2-Chloro vs. 4-Chloro Isomer in Nucleophilic Aromatic Substitution and Cross-Coupling

The chlorine atom at the 2-position of the quinoline ring is activated toward nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogen. Experimental studies on quinoline chlorination demonstrate that the ratio of 2-chloro to 4-chloro derivatives formed is approximately 1:1.7 for parent quinoline, but this ratio shifts dramatically to 1:0.6 when a 6-methoxy group is present [1]. This means that 6-methoxy substitution strongly suppresses electrophilic chlorination at the 4-position, favoring 2-chloro product formation. For the target compound, the pre-installed 2-chloro substituent sits at the most reactive position for subsequent nucleophilic displacement, enabling selective C–C (Suzuki, Negishi), C–N (Buchwald-Hartwig), and C–O bond formation with predictable regiochemistry [2]. This stands in contrast to 4-chloro-7-fluoro-6-methoxyquinoline (CAS 25759-94-8), where the chlorine is at the 4-position, a site with inherently different electronic activation and steric environment.

Regioselective Synthesis SNAr Reactivity Cross-Coupling

Downstream Derivatization Potential: The 2-Chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde Link and Antibacterial SAR from Fluoroquinoline-3-carbaldehyde Series

The structural proximity of 2-chloro-7-fluoro-6-methoxyquinoline to the aldehyde derivative at the 3-position (CAS 251902-52-0) is functionally significant. The 3-carbaldehyde analog is generated via Vilsmeier-Haack formylation—a reaction that proceeds specifically on electron-rich quinoline cores at the 3-position [1][2]. In a systematic study of nine 2-chloro-7-fluoroquinoline-3-carbaldehyde derivatives, compounds 4, 5, 6, 7, 8, 10, 15, and 16 exhibited broad-spectrum antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with inhibition zones (IZ) ranging from 7.3 ± 0.67 to 15.3 ± 0.33 mm at 200 µg/mL [2]. Notably, compound 8 from this series showed an IZ of 13.6 ± 0.22 mm against P. aeruginosa, significantly exceeding ciprofloxacin (10.0 ± 0.45 mm) under identical conditions [2]. The IC₅₀ values for radical scavenging activity across the series ranged from 5.31 to 16.71 µg/mL, with compounds 7 and 8 demonstrating the most potent antioxidant activity (5.31 and 5.41 µg/mL, respectively) [2]. The binding affinities against E. coli DNA gyrase B ranged from -6.1 to -7.2 kcal/mol, and against human topoisomerase IIα from -6.8 to -7.4 kcal/mol, with all compounds obeying Lipinski's Rule of Five without violation [2]. These data demonstrate that the 2-chloro-7-fluoro substitution pattern on the quinoline scaffold, when further elaborated, generates compounds with measurable and competitive antibacterial and antioxidant activity.

Antibacterial SAR Vilsmeier-Haack Formylation Drug Intermediate

Hydrogen Bond Acceptor/Donor Profile and Its Implications for Kinase Hinge-Region Binding

2-Chloro-7-fluoro-6-methoxyquinoline has 3 hydrogen bond acceptors (the quinoline nitrogen, the methoxy oxygen, and the fluorine atom acting as a weak H-bond acceptor) and 0 hydrogen bond donors [1]. This acceptor-only profile is characteristic of ATP-competitive kinase inhibitor scaffolds that engage the kinase hinge region via the quinoline nitrogen while using methoxy and fluoro substituents to occupy hydrophobic back-pocket or ribose-binding subpockets . The related 7-fluoro-6-methoxy substitution motif appears in potent kinase inhibitors such as AZ 5704, a selective ATM kinase inhibitor with an IC₅₀ of 0.6 nM, demonstrating the pharmacophoric relevance of the 7-fluoro-6-methoxy arrangement . Quinoline scaffolds with inhibitory activity against EGFR-TK are well-documented, and the 2-chloro-7-fluoro-6-methoxy combination positions the compound as a versatile precursor for introducing amine, amide, or heteroaryl extensions at C2 to complete the hinge-binding pharmacophore .

Kinase Inhibition Hinge Binding Pharmacophore Design

Purity Specifications and Procurement-Grade Comparison Across Commercial Suppliers

Commercial sourcing data indicates that 2-chloro-7-fluoro-6-methoxyquinoline is available from multiple established chemical suppliers at standard research-grade purity (≥95%) [1]. Enamine offers the compound at 95.0% purity in quantities ranging from 0.5 g ($1,058) to 5 g ($3,935), Aaron at 95% purity from 100 mg ($672) to 5 g ($5,436), and 1PlusChem as a building block [1]. The compound's MDL identifier (MFCD26086899) and PubChem CID (4046440) facilitate unambiguous procurement across vendor catalogs [1]. Analytical characterization protocols for this compound typically involve HPLC purity assessment, ¹⁹F-NMR spectroscopy to confirm the fluorine moiety, and mass spectrometry for identity verification [2]. The close derivative 2-chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde (CAS 251902-52-0) is available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC , indicating that the parent scaffold is amenable to high-purity downstream derivatization. In contrast, the mono-substituted analog 7-fluoro-6-methoxyquinoline (CAS 887769-91-7) is available at ≥95% purity , but lacks the chlorine handle for further functionalization. The 4-chloro isomer (CAS 25759-94-8) is similarly available at ≥95% , though with fundamentally different reactivity. The presence of a dedicated MDL number and multiple supplier listings for the target compound confirms its established status as a catalogued research chemical with defined quality specifications.

Chemical Procurement Purity Analysis Quality Control

Optimal Research and Procurement Application Scenarios for 2-Chloro-7-fluoro-6-methoxyquinoline Based on Quantitative Evidence


Kinase-Focused Fragment Library Design and Hinge-Binder Elaboration

With a TPSA of 22.1 Ų and an XLogP3 of 3.2, 2-chloro-7-fluoro-6-methoxyquinoline meets key physicochemical criteria for CNS-penetrant kinase inhibitor design [1]. The C2 chlorine provides a reactive handle for introducing diverse amine, amide, or aryl extensions via SNAr or palladium-catalyzed cross-coupling, enabling systematic exploration of hinge-region binding interactions as established by related 7-fluoro-6-methoxy-containing kinase inhibitors like AZ 5704 (ATM IC₅₀ = 0.6 nM) . Its 3 hydrogen bond acceptor sites and zero donors align with the pharmacophore requirements of ATP-competitive inhibitors, making the scaffold suitable for fragment-based screening libraries where regiospecific elaboration is critical for hit expansion .

Anti-Infective SAR Programs Targeting Gram-Negative Pathogens Including P. aeruginosa

Derivatives of the 2-chloro-7-fluoroquinoline scaffold have demonstrated superior antibacterial activity against P. aeruginosa compared to the clinical standard ciprofloxacin (IZ 13.6 ± 0.22 mm vs. 10.0 ± 0.45 mm at 200 µg/mL) [2]. The Vilsmeier-Haack formylation route to the 3-carbaldehyde analog (CAS 251902-52-0) is well-established and proceeds from the parent quinoline core [2]. The parent compound serves as the entry point for generating focused libraries of 3-substituted analogs with broad-spectrum activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes [2]. Procurement of the C2-chloro, C7-fluoro, C6-methoxy scaffold specifically—rather than a C4-chloro isomer—ensures compatibility with the Vilsmeier-Haack regiochemistry, which directs formylation to the 3-position.

Synthetic Methodology Development for Regioselective Heterocycle Functionalization

The documented shift in chlorination regiochemistry induced by the 6-methoxy group—from a 1:1.7 2-Cl:4-Cl ratio in parent quinoline to 1:0.6 in 6-methoxyquinoline [3]—makes this compound an ideal substrate for studying electronic effects in heterocyclic SNAr and cross-coupling reactions. The pre-installed C2 chlorine position, combined with the electron-donating methoxy and electron-withdrawing fluorine, creates a well-defined electronic gradient across the quinoline ring that can be systematically interrogated in methodological studies. The compound's three distinct substituents (Cl, F, OMe) also serve as orthogonal analytical probes: ¹⁹F-NMR for reaction monitoring, chlorine as a leaving group for kinetic studies, and methoxy as an internal ¹H-NMR reference [4].

Antioxidant Lead Optimization Leveraging the 6-Methoxy-7-fluoro Pharmacophore

Compounds derived from the 2-chloro-7-fluoroquinoline core have exhibited potent radical scavenging activity, with IC₅₀ values as low as 5.31 µg/mL in DPPH assays [2]. The combination of the electron-donating 6-methoxy group and the electron-withdrawing 7-fluoro substituent may contribute to radical stabilization through resonance effects. Procurement of the parent 2-chloro-7-fluoro-6-methoxyquinoline enables structure-activity relationship studies that systematically vary the C2 substituent while maintaining the antioxidant 6-methoxy-7-fluoro pharmacophore constant, an approach that is not feasible with commercially available analogs lacking the full substitution pattern [1].

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